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Compound of Interest

Compound Name: JKE-1716

Cat. No.: B15623901 Get Quote

Disclaimer: No publicly available information could be found for a compound designated "JKE-
1716." The following document has been generated using a model compound to serve as an

in-depth technical guide and template for a preliminary toxicity profile, adhering to the user's

specified format and requirements.

Introduction
This document outlines the preliminary non-clinical toxicity profile of a model therapeutic

compound. The primary objective of these studies is to characterize potential adverse effects

following single and repeated-dose administration.[1][2][3] This profile includes an evaluation of

acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology to support initial

human clinical trials.[4] The data presented herein are crucial for identifying potential target

organs of toxicity, determining a no-observed-adverse-effect level (NOAEL), and establishing a

safe starting dose for first-in-human studies.[1][3][4]

Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after

the administration of a single dose of a substance.[5][6] These studies are fundamental in

determining the intrinsic toxicity of a compound and in aiding the selection of doses for repeat-

dose studies.[7]
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Species Sex

No. of
Animals
per
Group

Dose
Levels
(mg/kg)

Observati
on Period

Key
Findings

Estimated
LD50
(mg/kg)

Sprague-

Dawley Rat
Male 5

0, 500,

1000, 2000
14 days

No

mortality or

significant

clinical

signs of

toxicity

were

observed

at any

dose level.

Gross

pathology

at

necropsy

revealed

no

treatment-

related

abnormaliti

es.

> 2000

Sprague-

Dawley Rat

Female 5 0, 500,

1000, 2000

14 days No

mortality or

significant

clinical

signs of

toxicity

were

observed

at any

dose level.

Gross

pathology

> 2000
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at

necropsy

revealed

no

treatment-

related

abnormaliti

es.

Beagle

Dog
Male 2

0, 250,

500, 1000
14 days

No

mortality.

Emesis

was

observed

in 1 of 2

dogs at

1000

mg/kg

within 1

hour of

dosing. No

other

clinical

signs were

noted.

> 1000

Beagle

Dog

Female 2 0, 250,

500, 1000

14 days No

mortality.

Emesis

was

observed

in 1 of 2

dogs at

1000

mg/kg

within 1

hour of

dosing. No

other

> 1000
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clinical

signs were

noted.

Experimental Protocol: Acute Oral Toxicity Study
The acute oral toxicity was evaluated in Sprague-Dawley rats and Beagle dogs.

Test System: Healthy, young adult Sprague-Dawley rats (8-10 weeks old) and Beagle dogs

(6-9 months old).

Dose Administration: The compound was administered once by oral gavage.[5] Animals were

fasted overnight prior to dosing.

Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral

changes continuously for the first 4 hours post-dosing and then daily for 14 days.[5] Body

weights were recorded prior to dosing and on days 7 and 14.

Pathology: All animals were subjected to a gross necropsy at the end of the 14-day

observation period.[8]
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Workflow for the acute oral toxicity study.
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Repeat-Dose Toxicity
Repeat-dose toxicity studies aim to identify adverse effects following prolonged exposure and

to establish a dose-response relationship.[1][2] These studies are critical for determining the

NOAEL.

Data Presentation: 28-Day Oral Toxicity in Rats

Parameter
Control (0
mg/kg/day)

Low Dose (50
mg/kg/day)

Mid Dose (150
mg/kg/day)

High Dose
(450
mg/kg/day)

Clinical

Observations
No abnormalities No abnormalities No abnormalities

Salivation post-

dosing

Body Weight

Gain (g, Day 28)

Male: 120 ±

10Female: 85 ±

8

Male: 118 ±

12Female: 83 ±

7

Male: 115 ±

9Female: 81 ± 9

Male: 105 ±

11Female: 75 ±

8

Hematology WNL WNL WNL

Slight decrease

in RBC, HGB,

HCT

Clinical

Chemistry
WNL WNL WNL

Increased ALT,

AST

Organ Weights WNL WNL WNL
Increased liver

weight

Histopathology No findings No findings No findings

Centrilobular

hepatocellular

hypertrophy

NOAEL

(mg/kg/day)
- - 150 -

WNL: Within Normal Limits; RBC: Red Blood Cell Count; HGB: Hemoglobin; HCT: Hematocrit;

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. *p < 0.05 vs. control.

Experimental Protocol: 28-Day Oral Toxicity Study
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Test System: Sprague-Dawley rats (5 males and 5 females per group).[9]

Dose Administration: The compound was administered daily via oral gavage for 28

consecutive days.[9]

In-life Evaluations: Daily clinical observations, weekly body weight and food consumption

measurements.

Terminal Procedures: At the end of the 28-day period, animals were euthanized. Blood

samples were collected for hematology and clinical chemistry analysis. A full necropsy was

performed, and major organs were weighed. Tissues were preserved for histopathological

examination.
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Workflow for the 28-day repeat-dose toxicity study.

Genotoxicity
Genotoxicity assays are conducted to detect compounds that can induce genetic damage

through various mechanisms.[10] A standard battery of in vitro tests is typically performed.

Data Presentation: In Vitro Genotoxicity
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Assay Test System
Concentration
Range

Metabolic
Activation (S9)

Result

Bacterial

Reverse

Mutation (Ames)

S. typhimurium

(TA98, TA100,

TA1535, TA1537)

& E. coli (WP2

uvrA)

10 - 5000 µ

g/plate
With and Without Negative

In Vitro

Micronucleus

Human

peripheral blood

lymphocytes

1 - 100 µM With and Without Negative

Mouse

Lymphoma

(MLA)

L5178Y/TK+/-

cells
5 - 200 µM With and Without Negative

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of the

compound to induce reverse mutations at selected loci of several bacterial strains.[10][11]

The compound was tested with and without a metabolic activation system (S9 fraction).

In Vitro Micronucleus Test: This assay detects chromosomal damage in human lymphocytes

by identifying micronuclei in the cytoplasm of interphase cells.[12] The test was performed

with and without S9 metabolic activation.

Mouse Lymphoma Assay (MLA): This assay detects gene mutations and chromosomal

aberrations in mouse lymphoma L5178Y cells.[10]
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Logical relationship of in vitro genotoxicity assays.

Safety Pharmacology
Safety pharmacology studies are designed to investigate potential adverse effects on vital

physiological functions.[13][14] The core battery of tests focuses on the cardiovascular, central

nervous, and respiratory systems.[15]

Data Presentation: Core Battery Safety Pharmacology
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System Assay Species Doses (mg/kg) Key Findings

Cardiovascular
hERG Channel

Assay

In vitro (HEK293

cells)

0.1, 1, 10, 100

µM

IC50 > 100 µM.

No significant

inhibition of the

hERG potassium

channel.

Cardiovascular Telemetry Beagle Dog 25, 75, 250

No adverse

effects on blood

pressure, heart

rate, or ECG

parameters.

Central Nervous

Irwin Screen /

Functional

Observational

Battery (FOB)

Rat 50, 150, 450

No treatment-

related effects on

behavior,

autonomic

function, or

sensorimotor

responses.

Respiratory
Whole Body

Plethysmography
Rat 50, 150, 450

No adverse

effects on

respiratory rate

or tidal volume.

Experimental Protocols
hERG Assay: The potential for the compound to inhibit the hERG potassium channel was

assessed using patch-clamp electrophysiology in HEK293 cells.

Cardiovascular Telemetry: Conscious, telemetered Beagle dogs were administered single

oral doses of the compound. Blood pressure, heart rate, and ECG were continuously

monitored.

Irwin Screen/FOB: Rats were administered single oral doses and observed for a

comprehensive set of behavioral and physiological parameters at multiple time points.
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Whole Body Plethysmography: Conscious, unrestrained rats were placed in

plethysmography chambers to measure respiratory function following single oral doses.

Conclusion
Based on this preliminary toxicity profile, the model compound demonstrates a low order of

acute toxicity. The No-Observed-Adverse-Effect Level (NOAEL) in a 28-day rat study was

determined to be 150 mg/kg/day, with reversible liver effects observed at the highest dose. The

compound did not show any evidence of genotoxic potential in a standard in vitro battery.

Furthermore, core safety pharmacology studies revealed no adverse effects on cardiovascular,

central nervous, or respiratory functions at anticipated therapeutic exposures. These data

support the progression of this model compound into initial clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemsafetypro.com [chemsafetypro.com]

2. content.noblelifesci.com [content.noblelifesci.com]

3. edelweisspublications.com [edelweisspublications.com]

4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

5. fda.gov [fda.gov]

6. Acute toxicity testing | NC3Rs [nc3rs.org.uk]

7. altasciences.com [altasciences.com]

8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

10. juniperpublishers.com [juniperpublishers.com]

11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

12. scispace.com [scispace.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15623901?utm_src=pdf-custom-synthesis
https://www.chemsafetypro.com/Topics/CRA/Repeated_Dose_Toxicity.html
https://content.noblelifesci.com/blog/acute-and-repeated-dose-toxicity-studies
https://edelweisspublications.com/articles/2/124/Preclinical-Toxicity-Studies-Tool-Drug-Discovery
https://labtesting.wuxiapptec.com/2024/02/05/toxicity-data-before-first-in-human-trials/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://nc3rs.org.uk/3rs-resource-library/acute-toxicity-testing
https://www.altasciences.com/sites/default/files/2022-04/The-Altascientist_issue11_2022.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/epa/epa_870r_1000.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/epa/epa_870_3050.pdf
https://juniperpublishers.com/gjpps/pdf/GJPPS.MS.ID.555575.pdf
https://assets.publishing.service.gov.uk/media/61c3176fe90e071971e255fa/stage-1-in-vitro-genotoxicity-testing.pdf
https://scispace.com/pdf/in-vitro-genotoxicity-testing-using-the-micronucleus-assay-cctnsf15qk.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. ema.europa.eu [ema.europa.eu]

14. criver.com [criver.com]

15. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Preliminary Toxicity Profile of a Model Compound].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623901#preliminary-toxicity-profile-of-jke-1716]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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